molecular formula C13H17NO2 B8700855 (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate

Cat. No.: B8700855
M. Wt: 219.28 g/mol
InChI Key: BJOUEZQMVVKCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and an ethyl ester group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. Another approach is the resolution of racemic mixtures using chiral acids or bases to separate the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes to achieve high yields and enantiomeric purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated derivatives .

Scientific Research Applications

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its stereochemistry, reactivity, and applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 5-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3

InChI Key

BJOUEZQMVVKCPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl (2RS,5SR)-5-phenylprolinate may be obtained as follows: 0.5 cm3 of concentrated sulphuric acid is added dropwise to a solution of 5.5 g of (2RS,5SR)-5-phenylproline in 50 cm3 of ethanol. The reaction mixture is then stirred at a temperature in the vicinity of 80° C. for five hours, then cooled to a temperature in the vicinity of 20° C. and concentrated under reduced pressure. The residue is taken up in 50 cm3 of water, brought to a pH in the vicinity of 9 by a normal aqueous sodium hydroxide solution and extracted with 3 times 100 cm3 of ethyl acetate. The combined organic extracts are washed with 50 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue is subjected to chromatography on silica [eluent cyclohexane/ethyl acetate (90/10 by volume)]. The fractions containing the expected product are combined and concentrated under reduced pressure. 2.16 g of ethyl (2RS,5SR)-5-phenylprolinate are thus obtained in the form of an oil, used as it is in subsequent syntheses.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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